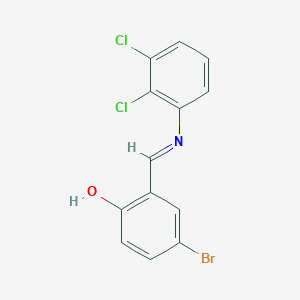![molecular formula C17H27BrN2O2 B11558571 1-(4-Bromophenyl)-3-[2-(octyloxy)ethyl]urea](/img/structure/B11558571.png)
1-(4-Bromophenyl)-3-[2-(octyloxy)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-[2-(octyloxy)ethyl]urea is a synthetic organic compound with the molecular formula C15H23BrN2O2 It is characterized by the presence of a bromophenyl group and an octyloxyethyl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[2-(octyloxy)ethyl]urea typically involves the reaction of 4-bromoaniline with 2-(octyloxy)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 2-(octyloxy)ethyl isocyanate by reacting 2-(octyloxy)ethanol with phosgene or a suitable isocyanate precursor.
Step 2: Reaction of 4-bromoaniline with 2-(octyloxy)ethyl isocyanate in the presence of a suitable catalyst or under mild heating conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)-3-[2-(octyloxy)ethyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: Corresponding amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromphenyl)-3-[2-(Octyloxy)ethyl]harnstoff hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften und als Leitstruktur in der Arzneimittelforschung.
Industrie: Verwendet bei der Entwicklung von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Bromphenyl)-3-[2-(Octyloxy)ethyl]harnstoff beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Bromphenylgruppe kann die Bindung an bestimmte Enzyme oder Rezeptoren erleichtern, während die Harnstoff-Einheit Wasserstoffbrückenbindungen mit Zielmolekülen ausbilden kann. Die Octyloxy-ethylgruppe kann die Lipophilie der Verbindung erhöhen und so ihre Aufnahme und Verteilung in Zellen unterstützen.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-3-[2-(octyloxy)ethyl]urea involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the urea moiety can form hydrogen bonds with target molecules. The octyloxyethyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(4-Chlorphenyl)-3-[2-(Octyloxy)ethyl]harnstoff: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom.
1-(4-Methylphenyl)-3-[2-(Octyloxy)ethyl]harnstoff: Ähnliche Struktur, aber mit einer Methylgruppe anstelle von Brom.
1-(4-Fluorphenyl)-3-[2-(Octyloxy)ethyl]harnstoff: Ähnliche Struktur, aber mit einem Fluoratom anstelle von Brom.
Einzigartigkeit
1-(4-Bromphenyl)-3-[2-(Octyloxy)ethyl]harnstoff ist einzigartig durch das Vorhandensein des Bromatoms, das seine Reaktivität und Interaktionen mit anderen Molekülen beeinflussen kann. Die Kombination der Bromphenylgruppe und der Octyloxy-ethylgruppe verleiht ihr eindeutige chemische und physikalische Eigenschaften, die sie von ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C17H27BrN2O2 |
|---|---|
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-(2-octoxyethyl)urea |
InChI |
InChI=1S/C17H27BrN2O2/c1-2-3-4-5-6-7-13-22-14-12-19-17(21)20-16-10-8-15(18)9-11-16/h8-11H,2-7,12-14H2,1H3,(H2,19,20,21) |
InChI-Schlüssel |
BJISJMFEHPJGQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCCNC(=O)NC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558497.png)
![(1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenenaphthalene-1,2-diyl] bis(4-methylbenzenesulfonate)](/img/structure/B11558504.png)
![1-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 2-methylbenzoate](/img/structure/B11558511.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11558522.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11558526.png)
![2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11558537.png)
![(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol](/img/structure/B11558540.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558543.png)
![Ethyl 4-[(2-oxoindolin-3-ylidene)amino]benzoate](/img/structure/B11558557.png)
![1,1'-Decane-1,10-diylbis[3-(3-chlorophenyl)urea]](/img/structure/B11558564.png)
![(3E)-3-{2-[(3-amino-5-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide](/img/structure/B11558568.png)

![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11558588.png)
